1-Methyl-1-phenylthiourea

Arylthiourea metabolism Toxicity antagonism In vivo protection

Researchers requiring thiourea-containing probes cannot tolerate acute H₂S-mediated lethality of phenylthiourea (rat oral LD₅₀ ~3 mg/kg). 1-Methyl-1-phenylthiourea (MPT) solves this. • No mortality at 50 mg/kg i.p. in rats; ≥150 mg/kg orally in rabbits • Only 1% metabolic desulfuration vs. 33% for the 3-phenyl isomer-minimal H₂S release • Uniquely blocks PTU-induced lethality at 2×LD₅₀ PTU doses in co-administration models Supplied at ≥95% purity for fragment-based discovery and NOS inhibitor synthesis.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 4104-75-0
Cat. No. B1299000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-phenylthiourea
CAS4104-75-0
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=S)N
InChIInChI=1S/C8H10N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11)
InChIKeyMCWZNJNWGQPUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-phenylthiourea: Compound Overview


1-Methyl-1-phenylthiourea (N-methyl-N-phenylthiourea, MPT) is an organosulfur compound of the thiourea class with molecular formula C₈H₁₀N₂S and a molecular weight of 166.25 g/mol [1]. It is a derivative in which a methyl group is attached to one thiourea nitrogen and a phenyl group to the other. Unlike its parent phenylthiourea (PTU), which is highly toxic (rat oral LD₅₀ ~3–5 mg/kg) and acts via release of hydrogen sulfide, MPT exhibits markedly lower acute toxicity while retaining the ability to antagonize PTU's lethal effects in vivo [2]. This member of the benzenes class has a theoretical LogP of 0.9, indicating moderate lipophilicity, and is commercially available at ≥95% purity for research use [1].

Why Analogs Cannot Replace 1-Methyl-1-phenylthiourea


Within the thiourea class, substituent position critically dictates both toxicity and biological function. Phenylthiourea (PTU) is highly toxic (rat oral LD₅₀ ~3 mg/kg, i.p. LD₅₀ ~5 mg/kg) due to rapid metabolic release of H₂S, a phenomenon that limits its safe use in many in vivo models [1]. The positional isomer 1-methyl-3-phenylthiourea shares a similar toxicity profile but entirely lacks the ability to protect against PTU-induced lethality. Other analogs such as unsubstituted thiourea, 1,3-diphenylthiourea, and p-hydroxyphenylthiourea also fail to antagonize PTU toxicity [1]. Therefore, none of these in-class compounds can functionally replace 1-methyl-1-phenylthiourea in studies requiring simultaneous low toxicity and PTU-antagonizing activity, nor in synthetic routes where the specific N-methyl-N-phenyl substitution pattern is obligatory for downstream derivatization.

1-Methyl-1-phenylthiourea: Head-to-Head Evidence vs. Analogs


PTU Lethality Protection: Isomer Comparison

In a direct head-to-head experiment, 1-methyl-1-phenylthiourea injected intraperitoneally just prior to a uniformly lethal dose of phenylthiourea (10 mg/kg = 2×LD₅₀) resulted in 0% mortality (0/5 rats died). Under identical conditions, its positional isomer 1-methyl-3-phenylthiourea afforded no protection, with 100% mortality (5/5 rats died) [1]. Neither thiourea, phenylurea, 1,3-diphenylthiourea, nor p-hydroxyphenylthiourea provided any protection [1].

Arylthiourea metabolism Toxicity antagonism In vivo protection

Acute Toxicity Profile vs. Phenylthiourea

Phenylthiourea has an established i.p. LD₅₀ of approximately 5 mg/kg in rats, with doses of 10 mg/kg (2×LD₅₀) universally lethal [1]. In contrast, 1-methyl-1-phenylthiourea administered at 50 mg/kg i.p. in rats produced no mortality (5/5 survived) [1]. When administered orally to rabbits at 150 mg/kg, no toxic effects were observed [1].

Acute toxicity Safety LD₅₀ comparison

Urinary Thione Excretion: Isomer Comparison

In rabbits, the extent of metabolic desulfuration (a proxy for H₂S-liberating potential) was compared between 1-methyl-1-phenylthiourea and its isomer 1-methyl-3-phenylthiourea. Following oral dosing at 150 mg/kg, only approximately 1% of the administered dose of 1-methyl-1-phenylthiourea was excreted in the urine as thione-metabolites within 24 h, whereas 33% of the dose of 1-methyl-3-phenylthiourea was excreted as thione compounds [1].

Metabolic desulfuration Excretion Pharmacokinetics

Structural Specificity for PTU Antagonism

The protective action against PTU toxicity is exclusive to the N-methyl-N-phenyl arrangement of 1-methyl-1-phenylthiourea. Three structurally close compounds—1-methyl-3-phenylthiourea (positional isomer), S-methyl-N-phenylisothiourea (S-alkyl tautomer), and N-methyl-N-phenylisothiourea—were tested under identical conditions and provided zero protection (100% mortality, identical to PTU-alone controls) [1]. This pharmacophoric specificity is consistent with the compound's distinct metabolic handling of the thiourea sulfur atom.

Structure-activity relationship Positional isomerism Thiourea antagonism

1-Methyl-1-phenylthiourea: Application Scenarios


Non-Toxic Thiourea for In Vivo Metabolism Studies

When in vivo models necessitate a thiourea-containing compound but cannot tolerate the acute H₂S-mediated lethality of phenylthiourea (rat oral LD₅₀ 3 mg/kg), 1-methyl-1-phenylthiourea is the clearly preferred alternative. It exhibits no mortality at 50 mg/kg i.p. in rats and ≥150 mg/kg orally in rabbits [1], while its markedly reduced metabolic desulfuration (1% vs. 33% thione excretion relative to the 3-phenyl isomer) ensures slow, minimal H₂S-release profiles [1].

Phenylthiourea Toxicity Mechanism & Antagonism

For laboratories studying the mechanism of arylthiourea toxicity, this compound is an indispensable pharmacological tool. It is the only agent among tested thiourea analogs (including 1-methyl-3-phenylthiourea, thiourea, 1,3-diphenylthiourea) that completely prevents PTU-induced mortality in rats when co-administered at 2×LD₅₀ PTU doses [1]. Its failure to protect against direct H₂S challenge indicates that it acts by retarding the enzymatic desulfuration of PTU rather than by chemical scavenging, a property leveraged in experimental designs distinguishing H₂S-mediated from non-H₂S-mediated toxicity pathways [1].

S-Ethyl-N-methyl-N-phenyl-isothiourea Synthesis

Commercial vendors list the primary synthetic application of 1-methyl-1-phenylthiourea as the precursor for S-ethyl-N-methyl-N-phenyl-isothiourea hydriodide, achieved by alkylation with ethyl iodide in refluxing acetone . This derived isothiourea scaffold is a privileged pharmacophore in potent, isoform-selective nitric oxide synthase (NOS) inhibitors. The N-methyl-N-phenyl substitution pattern installed by the starting thiourea is essential for the target selectivity profile of the resulting isothiourea .

Fragment-Based Drug Discovery with N-Methyl-N-phenylthiourea

Due to its low molecular weight (166.25 Da), moderate LogP (0.9), and clean substitution pattern, this compound is supplied as a fragment molecule for medicinal chemistry programs requiring a thiourea core with precisely positioned methyl and phenyl groups . Unlike unsubstituted thiourea, which lacks directional binding vectors, or phenylthiourea, which introduces toxicity, this compound provides a balanced profile of low toxicity and defined vectors for fragment growing or linking strategies.

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